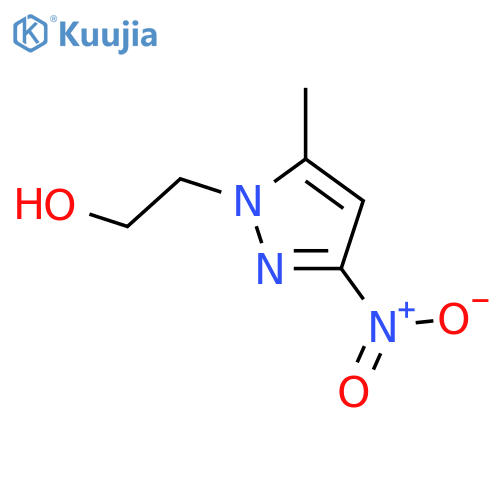Cas no 1006950-51-1 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol)

1006950-51-1 structure
商品名:2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol
CAS番号:1006950-51-1
MF:C6H9N3O3
メガワット:171.153960943222
MDL:MFCD06804921
CID:2139777
PubChem ID:19616556
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanol
- AKOS B024003
- ART-CHEM-BB B024003
- 2-(5-METHYL-3-NITRO-PYRAZOL-1-YL)-ETHANOL
- 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANOL
- EN300-230193
- BBL040256
- AKOS015922085
- SCHEMBL2428998
- STK350075
- DB-301899
- FS-6283
- SFOZXZKTONHBQJ-UHFFFAOYSA-N
- CS-0280741
- MFCD06804921
- 2-(5-Methyl-3-nitro-pyrazol-1-yl)ethanol
- AKOS000308752
- 2-(5-Methyl-3-nitropyrazol-1-yl)ethanol
- 1006950-51-1
-
- MDL: MFCD06804921
- インチ: InChI=1S/C6H9N3O3/c1-5-4-6(9(11)12)7-8(5)2-3-10/h4,10H,2-3H2,1H3
- InChIKey: SFOZXZKTONHBQJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NN1CCO)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 171.06439116Da
- どういたいしつりょう: 171.06439116Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230193-0.5g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.5g |
$331.0 | 2024-06-20 | |
| abcr | AB541006-1 g |
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol; . |
1006950-51-1 | 1g |
€559.20 | 2023-04-14 | ||
| Enamine | EN300-230193-0.1g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.1g |
$124.0 | 2024-06-20 | |
| Fluorochem | 035933-2g |
2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |
1006950-51-1 | 95% | 2g |
£598.00 | 2022-03-01 | |
| Enamine | EN300-230193-10.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 10.0g |
$1900.0 | 2024-06-20 | |
| Enamine | EN300-230193-0.25g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 0.25g |
$178.0 | 2024-06-20 | |
| Enamine | EN300-230193-1.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 1.0g |
$442.0 | 2024-06-20 | |
| Enamine | EN300-230193-5.0g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 95% | 5.0g |
$1280.0 | 2024-06-20 | |
| Fluorochem | 035933-1g |
2-(5-Methyl-3-nitropyrazol-1-yl)ethanol |
1006950-51-1 | 95% | 1g |
£303.00 | 2022-03-01 | |
| Enamine | EN300-230193-10g |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol |
1006950-51-1 | 10g |
$1900.0 | 2023-09-15 |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1006950-51-1 (2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol) 関連製品
- 141459-53-2(1-Tert-butyl-3-methyl-1H-pyrazol-5-amine)
- 158355-42-1(2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine)
- 34334-96-8(3-methyl-5-nitro-1H-pyrazole)
- 35100-92-6(1,5-dimethylpyrazol-3-amine)
- 198348-89-9(5-Nitro-1H-pyrazole-3-carboxylic acid)
- 73616-27-0(2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol)
- 151588-03-3(1H-Pyrazol-1-amine,5-methyl-3-nitro-)
- 144991-37-7(2-(2-methoxyethyl)pyrazol-3-amine)
- 646506-40-3(N,1,5-Trimethyl-1H-pyrazol-3-amine)
- 180741-44-0(2-(5-Methyl-1H-pyrazol-1-yl)acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1006950-51-1)2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethan-1-ol

清らかである:99%
はかる:1g
価格 ($):307.0